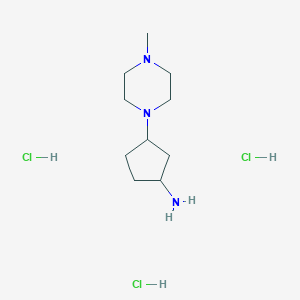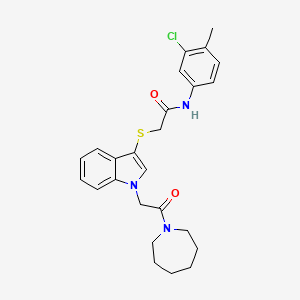![molecular formula C23H14O6 B2992893 4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate CAS No. 898406-22-9](/img/structure/B2992893.png)
4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable benzofuran derivative with a furan-2-carboxylate derivative under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core makes it a valuable intermediate in the development of new chemical entities.
Biology: The biological activities of this compound have been explored in various studies. It has shown potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In the medical field, this compound has been investigated for its therapeutic potential. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which 4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The chromone core can bind to various receptors and enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Chromone Derivatives: Other chromone derivatives share similar structural features and biological activities.
Benzofuran Derivatives: Compounds containing the benzofuran moiety exhibit comparable properties and applications.
Furan-2-carboxylate Derivatives: These compounds are structurally related and may have similar reactivity and uses.
Uniqueness: 4-Benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yl furan-2-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its complex structure allows for a wide range of chemical transformations and biological activities, making it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O6/c1-13-9-20-15(11-19(13)29-23(25)18-7-4-8-26-18)16(12-22(24)28-20)21-10-14-5-2-3-6-17(14)27-21/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKVFBIWRHXURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC(=O)C3=CC=CO3)C(=CC(=O)O2)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-ethoxyphenyl)urea](/img/structure/B2992811.png)


![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)
![[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2992816.png)
![[(2-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2992817.png)
![3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2992818.png)

![3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2992820.png)
![4,5-Dimethyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2992823.png)


![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2992829.png)
![N-cyclohexyl-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2992831.png)
